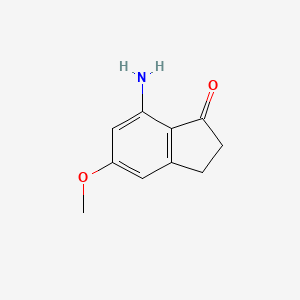
7-Amino-5-methoxy-2,3-dihydroinden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-5-methoxy-2,3-dihydroinden-1-one is an organic compound with the molecular formula C10H11NO2 It is a derivative of indanone, featuring an amino group at the 7th position and a methoxy group at the 5th position on the indanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-methoxy-2,3-dihydroinden-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 5-methoxy-2,3-dihydroinden-1-one, which is then subjected to nitration to introduce a nitro group at the 7th position. The nitro compound is subsequently reduced to yield the desired amino derivative.
Nitration: The 5-methoxy-2,3-dihydroinden-1-one is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-5-methoxy-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or chemical reductants like sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of fully saturated indanone derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Amino-5-methoxy-2,3-dihydroinden-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 7-Amino-5-methoxy-2,3-dihydroinden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and methoxy groups play crucial roles in binding interactions and the overall pharmacophore of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Amino-2,3-dihydroinden-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-2,3-dihydroinden-1-one: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
The presence of both amino and methoxy groups in 7-Amino-5-methoxy-2,3-dihydroinden-1-one imparts unique chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
7-amino-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO2/c1-13-7-4-6-2-3-9(12)10(6)8(11)5-7/h4-5H,2-3,11H2,1H3 |
InChI-Schlüssel |
XRZOVIJQZHSSBS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=O)CC2)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


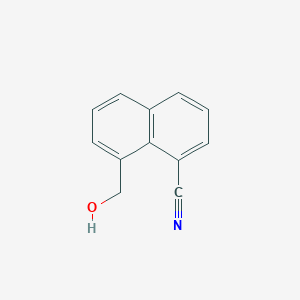
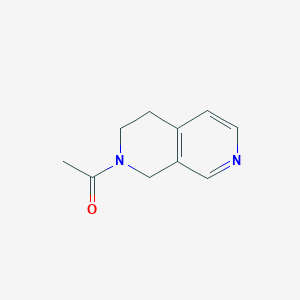
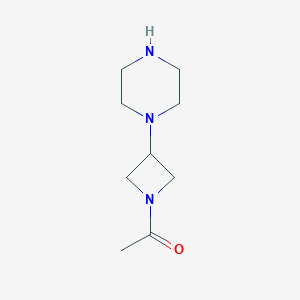
![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)



![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)
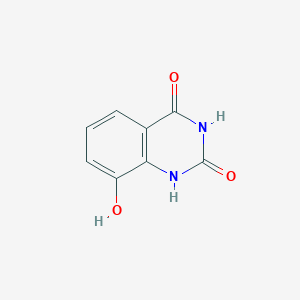
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)

![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)

